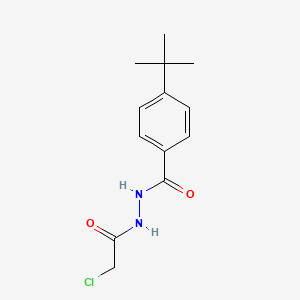

4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide

Description

General Context of Benzohydrazide (B10538) and Chloroacetyl Derivatives in Organic and Medicinal Chemistry

Benzohydrazide and its derivatives are a well-established class of compounds in the fields of organic and medicinal chemistry. The hydrazide functional group (-CONHNH2) serves as a versatile scaffold, allowing for a wide array of chemical modifications. This versatility has led to the synthesis of numerous benzohydrazide-containing molecules with a broad spectrum of biological activities. Research has demonstrated that these compounds can exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The ability of the hydrazide moiety to form stable complexes with metal ions is also a key feature, contributing to its diverse biological roles.

Chloroacetyl derivatives, on the other hand, are highly valuable intermediates in organic synthesis. The presence of a chlorine atom alpha to a carbonyl group makes the chloroacetyl moiety a potent electrophile. This reactivity allows for facile nucleophilic substitution reactions, enabling the covalent modification of various biomolecules, such as enzymes and proteins. This characteristic has been exploited in the design of enzyme inhibitors and other targeted therapeutic agents. The chloroacetyl group can act as a "warhead," irreversibly binding to its biological target.

Significance of the 4-tert-butyl Moiety and Chloroacetyl Group for Chemical Reactivity and Biological Interactions

The inclusion of a 4-tert-butyl group on the benzene (B151609) ring of the benzohydrazide structure is of particular importance. The tert-butyl group is a bulky, lipophilic substituent that can significantly influence the physicochemical properties of a molecule. In drug design, the incorporation of a tert-butyl group can enhance a compound's metabolic stability by sterically hindering sites that are susceptible to enzymatic degradation. This can lead to an increased half-life and improved pharmacokinetic profile. Furthermore, its lipophilicity can facilitate the passage of the molecule through biological membranes, potentially increasing its bioavailability. The tert-butyl group can also play a crucial role in the binding of a molecule to its biological target by occupying hydrophobic pockets within the active site.

The chloroacetyl group, as previously mentioned, is a key determinant of the chemical reactivity of 4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide. Its electrophilic nature makes it susceptible to attack by nucleophiles. This inherent reactivity is central to its potential mechanism of action as a covalent inhibitor. The chlorine atom serves as a good leaving group, facilitating the formation of a covalent bond between the acetyl group and a nucleophilic residue (such as cysteine, histidine, or lysine) on a target protein. This irreversible binding can lead to potent and long-lasting inhibition of enzyme activity.

Overview of Research Trajectories for this compound and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on its structural analogs. The primary precursor, 4-tert-butylbenzohydrazide, has been utilized as a key building block in the synthesis of various biologically active compounds. For instance, N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been synthesized and evaluated for their potent urease inhibitory activity. nih.gov

The general synthetic route to this compound would likely involve the acylation of 4-tert-butylbenzohydrazide with chloroacetyl chloride. The resulting compound would then serve as a versatile intermediate for further chemical modifications or as a final product for biological screening.

Future research on this compound is anticipated to follow several key directions:

Synthesis and Characterization: Development and optimization of synthetic protocols for the efficient production of the compound and its analogs. Thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography will be essential to confirm its structure and purity.

Biological Screening: Evaluation of its biological activity across a range of assays. Given the known properties of its constituent moieties, promising areas for investigation include its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its potential as an enzyme inhibitor, particularly for enzymes with nucleophilic residues in their active sites, is a strong avenue for exploration.

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related compounds with modifications to the 4-tert-butyl and chloroacetyl groups to understand how these changes affect biological activity. This will be crucial for the optimization of lead compounds.

Mechanism of Action Studies: For any identified biological activity, detailed studies to elucidate the underlying mechanism of action will be necessary. This may involve identifying the specific molecular target and understanding the nature of the interaction, particularly if covalent modification is involved.

Compound Information

| Compound Name |

| This compound |

| 4-tert-butylbenzohydrazide |

| Chloroacetyl chloride |

| N'-benzylidene-4-tert-butylbenzohydrazide |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)10-6-4-9(5-7-10)12(18)16-15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEKYRASPNSQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701182806 | |

| Record name | 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874594-88-4 | |

| Record name | 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Tert Butyl N 2 Chloroacetyl Benzohydrazide

Historical and Current Approaches to Benzohydrazide (B10538) Synthesis

The synthesis of benzohydrazides, a key structural motif in many biologically active compounds, has evolved from traditional methods to more efficient and environmentally conscious approaches. Historically, the most common method for preparing benzohydrazides involves the reaction of a benzoic acid ester, such as methyl benzoate (B1203000), with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com This conventional approach typically requires refluxing the reactants for several hours to achieve a satisfactory yield. thepharmajournal.com

Current synthetic methodologies often focus on improving the efficiency and environmental footprint of the reaction. One of the most significant advancements is the use of microwave irradiation. thepharmajournal.com This technique dramatically reduces reaction times from hours to mere minutes and often results in higher yields of the desired benzohydrazide product. thepharmajournal.comresearchgate.net For instance, the reaction of methyl benzoate with hydrazine hydrate can be completed in as little as three minutes under microwave conditions, compared to the two hours required for conventional refluxing. thepharmajournal.com Other modern approaches include multi-component reactions and the use of novel catalysts to streamline the synthetic process. biointerfaceresearch.com

The general synthetic scheme is presented below:

Optimized Synthetic Routes for 4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide

Synthesis of Key Precursors (e.g., 4-tert-butylbenzoic acid derivatives)

The primary precursor for the target molecule is 4-tert-butylbenzohydrazide. Its synthesis originates from 4-tert-butylbenzoic acid.

Esterification of 4-tert-butylbenzoic acid: The first step is the conversion of 4-tert-butylbenzoic acid (1) to its corresponding methyl ester, methyl 4-tert-butylbenzoate (2). This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed in methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), for several hours. nih.gov

Hydrazinolysis of the Ester: The resulting ester (2) is then converted to the key intermediate, 4-tert-butylbenzohydrazide (3). This is accomplished by reacting the methyl 4-tert-butylbenzoate with hydrazine hydrate (NH₂NH₂·H₂O) in a suitable solvent like methanol. nih.gov This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group (-OCH₃) with the hydrazinyl group (-NHNH₂).

Figure 2: Synthetic route to the key precursor 4-tert-butylbenzohydrazide (3) from 4-tert-butylbenzoic acid (1).

Figure 2: Synthetic route to the key precursor 4-tert-butylbenzohydrazide (3) from 4-tert-butylbenzoic acid (1).The final step to obtain the target compound, this compound, involves the N-acylation of 4-tert-butylbenzohydrazide (3) with 2-chloroacetyl chloride. In this reaction, the terminal amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride, leading to the formation of the final product and elimination of HCl.

Reaction Conditions and Yield Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of catalyst, solvent, reaction temperature, and duration. For the synthesis of benzohydrazide derivatives, various acid catalysts such as concentrated HCl, H₂SO₄, and acetic acid have been employed to facilitate the condensation reactions. allresearchjournal.com The selection of solvent can also significantly impact the reaction outcome, with alcohols like ethanol (B145695) and methanol being commonly used. allresearchjournal.comnih.gov

Interactive Table: Comparison of Reaction Conditions for Benzohydrazide Synthesis

| Step | Reactants | Catalyst | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | 4-tert-butylbenzoic acid, Methanol | Conc. H₂SO₄ | Methanol | Reflux, 2 hours | Good to Excellent | nih.gov |

| Hydrazinolysis | Methyl 4-tert-butylbenzoate, Hydrazine Hydrate | None | Methanol | Reflux | Good to Excellent | nih.gov |

| N-acylation | 4-tert-butylbenzohydrazide, 2-chloroacetyl chloride | Base (e.g., Pyridine) | Aprotic Solvent (e.g., DCM) | 0°C to room temp. | Variable | General Method |

Yields can be optimized by carefully controlling the stoichiometry of the reactants, particularly ensuring a slight excess of the more volatile or reactive species like hydrazine hydrate. thepharmajournal.com Furthermore, purification methods such as recrystallization are essential to obtain a high-purity final product. thepharmajournal.comallresearchjournal.com

Exploration of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazides to reduce environmental impact. These methods focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. mdpi.com

Microwave-assisted synthesis stands out as a superior green alternative to conventional heating. rsc.org It offers significant advantages, including a drastic reduction in reaction time, lower energy consumption, and often improved product yields. researchgate.net Solvent-free "grinding" methods have also been developed, where reactants are physically ground together, sometimes with a catalyst, eliminating the need for solvents entirely. mdpi.com The use of recyclable and non-toxic reaction media, such as polyethylene (B3416737) glycol (PEG), has also been explored as an alternative to volatile organic solvents. researchgate.net

Interactive Table: Green Chemistry Metrics for Benzohydrazide Synthesis

| Metric | Conventional Method | Microwave Method | Improvement | Reference |

|---|---|---|---|---|

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less | researchgate.net |

| Energy Consumption | High (e.g., 6-9 KWh) | Low (e.g., 0.015-0.050 KWh) | 180-400 times less | researchgate.net |

| E-Factor (Kg waste/Kg product) | ~4.5 | ~0.3 | 93.3% Reduction | researchgate.net |

| Atom Economy (%) | ~62.3% | ~79.1% | 16.8% Increase | researchgate.net |

Design and Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues are fundamental to medicinal chemistry for exploring the structure-activity relationships (SAR) of a lead compound. By systematically modifying the structure of this compound, researchers can identify which parts of the molecule are essential for its biological activity and can optimize properties like potency and selectivity. nih.govderpharmachemica.com The benzohydrazide scaffold is a versatile platform for such modifications due to its multiple reactive sites. researchgate.net

Targeted Modifications of the Benzohydrazide Scaffold

Modifications to the benzohydrazide scaffold can be targeted to several key areas to probe their effect on biological activity:

The Benzoyl Ring: The 4-tert-butyl group is a key feature. Analogues can be synthesized by replacing this group with other substituents of varying size, lipophilicity, and electronic properties (e.g., methoxy, chloro, nitro, or trifluoromethyl groups). nih.gov This helps to understand the steric and electronic requirements of the binding pocket of a biological target.

The N'-Acyl Group: The 2-chloroacetyl group is a reactive handle. Replacing the chlorine atom with other halogens (F, Br, I) or other leaving groups can modulate reactivity. Furthermore, replacing the entire chloroacetyl group with different acyl chains or aromatic groups can explore how different substituents in this region affect activity, a common strategy in developing hydrazone derivatives. researchgate.netnih.gov

These systematic modifications allow for the construction of a detailed SAR profile, guiding the development of more potent and specific agents for a desired biological target. nih.govrsc.org

Variations of the Chloroacetyl Moiety

The chloroacetyl group in this compound serves as a reactive handle for further chemical derivatization, allowing for the introduction of a wide array of functional groups. The reactivity of the carbon-chlorine bond facilitates nucleophilic substitution reactions, enabling the synthesis of a diverse library of analogs with modified acyl moieties. This section explores the synthetic strategies employed to vary the chloroacetyl group, thereby altering the physicochemical and biological properties of the parent molecule.

The primary method for modifying the chloroacetyl moiety involves the nucleophilic displacement of the chloride ion. This can be achieved by reacting this compound with various nucleophiles. The general reaction scheme involves the attack of a nucleophile on the electrophilic carbon atom of the chloroacetyl group, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride leaving group.

A range of nucleophiles can be utilized in this synthetic approach, leading to a variety of derivatives. For instance, reaction with amines, alcohols, and thiols can introduce new functional groups, thereby modulating the compound's polarity, hydrogen bonding capacity, and potential for further interactions.

Table 1: Examples of Nucleophilic Substitution Reactions on the Chloroacetyl Moiety

| Nucleophile | Resulting Moiety |

| Primary/Secondary Amine (R₂NH) | Aminoacetyl |

| Alcohol (ROH) | Alkoxyacetyl |

| Thiol (RSH) | Thioacetyl |

| Azide (N₃⁻) | Azidoacetyl |

| Carboxylate (RCOO⁻) | Acyloxyacetyl |

The synthesis of these derivatives typically involves stirring this compound with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent and reaction conditions depends on the nature of the nucleophile and the desired product.

In addition to nucleophilic substitution, variations of the chloroacetyl moiety can also be achieved by utilizing different acylating agents in the initial synthesis of the N'-acyl-4-tert-butylbenzohydrazide. Instead of using chloroacetyl chloride, other acyl chlorides or anhydrides can be reacted with 4-tert-butylbenzohydrazide to introduce a diverse range of acyl groups.

Table 2: Alternative Acylating Agents for the Synthesis of N'-Acyl-4-tert-butylbenzohydrazide Derivatives

| Acylating Agent | Resulting Acyl Group |

| Bromoacetyl chloride/bromide | Bromoacetyl |

| Methoxyacetyl chloride | Methoxyacetyl |

| Phenylacetyl chloride | Phenylacetyl |

| Propionyl chloride | Propionyl |

| Butyryl chloride | Butyryl |

This approach allows for the systematic modification of the acyl group, enabling the exploration of structure-activity relationships. For example, increasing the lipophilicity of the acyl chain or introducing aromatic rings can significantly impact the compound's biological activity. The synthesis of these analogs generally follows a straightforward procedure involving the reaction of 4-tert-butylbenzohydrazide with the appropriate acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the generated HCl.

The derivatization of the chloroacetyl moiety is a key strategy in the chemical exploration of this compound. Both nucleophilic substitution reactions on the pre-formed chloroacetyl compound and the use of alternative acylating agents in the initial synthesis provide versatile routes to a wide array of analogs with tailored properties.

Advanced Structural Elucidation and Mechanistic Characterization of 4 Tert Butyl N 2 Chloroacetyl Benzohydrazide

Spectroscopic Analysis for Structural Confirmation and Conformational Insights

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For 4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide, both ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to its distinct chemical environments.

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the 4-tert-butylphenyl ring, typically as a pair of doublets, indicative of para-substitution. The nine equivalent protons of the tert-butyl group would yield a sharp singlet, usually in the upfield region around 1.3 ppm. The methylene (B1212753) protons (CH₂) of the chloroacetyl group would appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atom. The two N-H protons of the hydrazide moiety are expected to present as two distinct, broad singlets at lower field, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding and potential for restricted rotation around the amide bonds.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The spectrum would clearly show the two carbons of the tert-butyl group (quaternary and methyls), the four distinct carbons of the para-substituted benzene (B151609) ring, and the two carbonyl carbons of the benzoyl and chloroacetyl groups at the lowest field. The methylene carbon of the chloroacetyl group would also be clearly identifiable.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analyses of structurally similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.3 | Singlet | 9H |

| Ar-H (ortho to C=O) | ~7.8 | Doublet | 2H |

| Ar-H (meta to C=O) | ~7.5 | Doublet | 2H |

| -COCH ₂Cl | ~4.3 | Singlet | 2H |

| CO-NH -NH | ~10.5 | Broad Singlet | 1H |

| NH-CO-CH₂Cl | ~10.8 | Broad Singlet | 1H |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analyses of structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~31.0 |

| -C (CH₃)₃ | ~35.0 |

| -COC H₂Cl | ~41.0 |

| Aromatic C -H | ~125.5 |

| Aromatic C -H | ~127.0 |

| Aromatic C -C(CH₃)₃ | ~129.5 |

| Aromatic C -CO | ~156.0 |

| -C =O (Benzoyl) | ~165.0 |

| -C =O (Chloroacetyl) | ~167.0 |

Vibrational spectroscopy techniques, such as IR and Raman, are powerful tools for identifying the functional groups within a molecule. For this compound, the spectra are dominated by characteristic vibrations of the amide and hydrazide groups.

The IR spectrum would prominently feature N-H stretching vibrations in the region of 3200-3300 cm⁻¹. A key diagnostic feature is the presence of two distinct carbonyl (C=O) stretching bands, typically found between 1650 and 1700 cm⁻¹. The benzoyl carbonyl (Amide I band) and the chloroacetyl carbonyl (Amide I band) would likely have slightly different frequencies due to their different electronic environments. The N-H bending vibration (Amide II band) is expected around 1530-1550 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, while the C-Cl stretch of the chloroacetyl group would be observed at a lower frequency, typically around 700-800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic ring vibrations.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretch | 1650 - 1700 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

| N-H (Amide II) | Bend | 1530 - 1550 | Medium-Strong |

| C-Cl | Stretch | 700 - 800 | Medium |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₃H₁₇ClN₂O₂), the molecular weight is 268.74 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

In electrospray ionization (ESI), the molecule is expected to be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. uni.lu The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the N-N bond or the amide bonds. Key fragments would include the 4-tert-butylbenzoyl cation (m/z 161) and ions resulting from the loss of the chloroacetyl group or parts thereof. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a clear indicator for any chlorine-containing fragments.

Interactive Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₁₃H₁₇ClN₂O₂]⁺ | 268.1 | Molecular Ion |

| [M+H]⁺ | [C₁₃H₁₈ClN₂O₂]⁺ | 269.1 | Protonated Molecule uni.lu |

| [M+Na]⁺ | [C₁₃H₁₇ClN₂O₂Na]⁺ | 291.1 | Sodiated Adduct uni.lu |

| [C₉H₁₁O]⁺ | [C₉H₁₁O]⁺ | 161.1 | 4-tert-butylbenzoyl cation |

| [C₁₁H₁₅]⁺ | [C₁₁H₁₅]⁺ | 147.1 | Loss of CO, NNHCOCHCl |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While spectroscopic methods define the covalent structure, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound may not be publicly available, insights can be drawn from related benzohydrazide (B10538) structures. researchgate.net

Investigations into the Reactivity and Degradation Pathways of the Chloroacetyl Group

The chloroacetyl group is a key reactive center in the molecule, functioning as an electrophile. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack via an Sₙ2 mechanism.

The reactivity of this group is fundamental to its potential applications. It can react with a wide range of biological and chemical nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and hydroxyl groups. This alkylating ability is a well-known feature of α-halo amides.

Potential degradation pathways for this compound would primarily involve this group. Under aqueous conditions, especially at non-neutral pH, the compound could undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group to form N'-(2-hydroxyacetyl)-4-tert-butylbenzohydrazide. Another degradation route could be the intramolecular cyclization, particularly under basic conditions, which could lead to the formation of a five or six-membered heterocyclic ring, although this is dependent on the conformational flexibility of the hydrazide backbone.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the biological activity or mechanistic pharmacology of the chemical compound This compound .

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific molecule. The required detailed research findings for enzyme inhibition, antiproliferative activity, antimicrobial efficacy, antioxidant activity, in vivo studies, and molecular mechanism of action are not present in the public domain.

While research exists for structurally related compounds, such as other derivatives of 4-tert-butylbenzohydrazide which have shown potential as enzyme inhibitors, providing this information would violate the explicit instruction to focus solely on "this compound". To ensure scientific accuracy and prevent the generation of speculative or misleading content, the requested article cannot be created at this time.

Biological Activity and Mechanistic Pharmacology of 4 Tert Butyl N 2 Chloroacetyl Benzohydrazide Pre Clinical, in Vitro/in Vivo Non Human Models

Elucidation of Molecular Mechanism of Action

Target Identification and Validation

Detailed target identification and validation studies specifically for 4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide are not extensively available in the public domain. However, the broader class of benzohydrazide (B10538) derivatives has been investigated for various biological activities, suggesting potential molecular targets. For instance, certain benzohydrazide analogues have been identified as inhibitors of enzymes such as urease. In one study, a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized and evaluated for their urease inhibitory activity. Several of these compounds exhibited potent inhibition, with IC50 values indicating significant activity compared to the standard inhibitor thiourea. This suggests that the 4-tert-butylbenzohydrazide scaffold can be directed to interact with specific enzyme active sites.

Furthermore, other related diacylhydrazine compounds are known to act as ecdysone (B1671078) receptor agonists in insects, leading to their development as insecticides. This mode of action involves binding to the ecdysone receptor, a nuclear hormone receptor, and inducing a premature and lethal molt. While this specific target is relevant to insecticides, it highlights the ability of the hydrazide structure to interact with protein targets. Research into analogues has also explored targets like the tobacco mosaic virus, against which some related compounds have shown activity. The validation of a specific target for this compound would require dedicated screening and biochemical assays that are not yet reported in publicly accessible literature.

Pathway Modulation and Cellular Responses

Information regarding the specific pathways modulated by this compound and the resultant cellular responses is limited. The biological effects of the broader benzohydrazide class of compounds often involve the induction of specific cellular pathways. For example, in the context of their insecticidal activity, diacylhydrazine analogues that act as ecdysone agonists trigger a cascade of gene expression that initiates the molting process. This demonstrates a clear modulation of a hormonal signaling pathway.

For benzohydrazide derivatives with antimicrobial properties, the cellular response is typically growth inhibition or cell death of the microorganism. This is often achieved by disrupting essential cellular processes. For instance, some hydrazone derivatives of benzohydrazides are believed to exert their antimicrobial effects by interfering with the microbial cell's ability to cross lipid membranes due to their lipophilicity, subsequently blocking active sites on essential enzymes and disrupting cellular respiration. However, without specific studies on this compound, the precise pathways and cellular responses it elicits in non-human models remain to be elucidated.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies for the specific molecule this compound are not widely published. However, SAR studies on analogous benzohydrazide and diacylhydrazine compounds provide valuable insights into the roles of different structural components.

The general structure of these compounds can be divided into three main parts: the benzoyl group (A-ring), the hydrazide linker, and the second acyl or substituted group (B-group).

The Benzoyl Group (A-ring): The substitution pattern on this aromatic ring is crucial for activity. The presence of a tert-butyl group at the 4-position, as in the title compound, is a common feature in many biologically active analogues. This bulky, lipophilic group often contributes to enhanced binding affinity with the target protein. In studies of related insecticidal diacylhydrazines, modifications to this ring have been shown to influence the spectrum of activity against different insect species.

The N'-Acyl Group (B-group): In this compound, this is the 2-chloroacetyl group. The nature of this group is a key determinant of the compound's specific biological activity and potency. The chloroacetyl group is a reactive electrophile and can potentially form covalent bonds with nucleophilic residues (like cysteine or histidine) in a protein's active site. This covalent interaction can lead to irreversible inhibition of the target.

In SAR studies of N′-benzylidene-4-tert-butylbenzohydrazide derivatives as urease inhibitors, the substituents on the benzylidene moiety (the B-group) had a profound impact on inhibitory potency. The position and electronic nature of these substituents were found to be critical for activity. This highlights the importance of the B-group in defining the biological profile of benzohydrazide derivatives.

For insecticidal analogues, extensive SAR studies have been conducted. For instance, replacing the second benzoyl group with various benzoheterocyclic moieties has been shown to yield compounds with high insecticidal activity. The introduction of substituents, such as a methyl group, on these heterocyclic rings can further enhance potency.

The table below summarizes the impact of structural modifications on the biological activity of some benzohydrazide analogues, based on available literature.

| Compound Class | A-Ring Moiety | Linker Moiety | B-Group Moiety | Observed Biological Activity |

| N′-benzylidene-4-tert-butylbenzohydrazides | 4-tert-butylbenzoyl | -CO-NH-N=CH- | Substituted Phenyl | Urease Inhibition |

| Diacylhydrazines | Substituted Benzoyl | -CO-N(tert-butyl)-NH-CO- | Substituted Benzoyl or Heterocycle | Insecticidal (Ecdysone Agonist) |

This generalized SAR information provides a framework for understanding how this compound might interact with biological targets and how its activity could be modulated through structural changes. However, specific experimental data for this compound and its close analogues are required for a definitive SAR analysis.

Computational Chemistry and Molecular Modeling of 4 Tert Butyl N 2 Chloroacetyl Benzohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which dictate its reactivity and behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. dergipark.org.trresearchgate.net DFT studies for 4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide would involve optimizing its molecular geometry to find the most stable conformation. From this optimized structure, key electronic properties can be determined.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller energy gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov Analysis of the HOMO-LUMO gap for this compound would indicate its potential to interact with other molecules and participate in chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. nih.gov It is used to predict how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. nih.gov For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms as negative potential sites and hydrogen atoms as positive potential sites. nih.gov

| Computational Method | Information Provided | Relevance to the Compound |

| DFT Optimization | Provides the most stable 3D structure of the molecule. | Essential for all subsequent computational analyses. |

| HOMO-LUMO Analysis | Determines the energy gap (ΔE) between the highest occupied and lowest unoccupied molecular orbitals. mdpi.com | A smaller gap indicates higher chemical reactivity and polarizability. nih.gov |

| MEP Analysis | Maps the electrostatic potential on the molecule's surface. nih.gov | Identifies reactive sites for electrophilic and nucleophilic interactions. nih.gov |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. pensoft.net It is widely used to screen for potential drug candidates by predicting their binding affinity and mode with a biological target, such as a protein or enzyme. Benzohydrazide (B10538) derivatives have been explored as potential inhibitors for various enzymes, including urease, monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE). pensoft.netnih.gov

Docking simulations place the ligand (this compound) into the active site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, often expressed in kcal/mol. nih.gov A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov These predictions help identify the most likely binding mode and rank the compound's potential as an inhibitor for a specific target.

Once a probable binding pose is identified, the specific interactions between the ligand and the protein's amino acid residues can be analyzed in detail. These non-covalent interactions are crucial for stabilizing the ligand-protein complex. Common interactions include:

Hydrogen Bonds: These occur between hydrogen bond donors (like the N-H groups in the hydrazide moiety) and acceptors (like carbonyl oxygens in protein backbones or side chains). nih.gov

Hydrophobic Interactions: These are key for the binding of molecules with nonpolar regions. The tert-butyl group and the benzene (B151609) ring of the compound would likely engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket. nih.gov

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Cation-π Interactions: These can occur between the electron-rich aromatic ring of the compound and cationic residues (like lysine (B10760008) or arginine) in the protein. nih.gov

A detailed analysis of these interactions provides a structural hypothesis for the compound's mechanism of action and can guide the design of more potent analogues.

| Interaction Type | Potential Participating Groups on the Compound | Importance in Binding |

| Hydrogen Bonding | N-H groups, C=O groups | Directional interactions that provide specificity and stability. |

| Hydrophobic Interactions | tert-butyl group, Benzene ring | Major driving force for binding, especially for nonpolar ligands. nih.gov |

| Van der Waals Forces | All atoms | Contribute to the overall shape complementarity and binding energy. |

| Cation-π Interactions | Benzene ring | Can form strong, specific interactions with charged protein residues. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the dynamic behavior of the ligand-protein complex over time. By simulating the movements and interactions of all atoms in the system, MD can be used to:

Assess the stability of the binding mode predicted by docking.

Analyze conformational changes in both the ligand and the protein upon binding.

Provide a more refined calculation of binding free energies.

These simulations offer a more realistic view of the molecular interactions in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing a set of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. For a class of compounds like benzohydrazides, a QSAR study could correlate physicochemical descriptors (such as hydrophobicity, electronic properties, and steric parameters) with their inhibitory potency against a particular target. researchgate.net Such models are valuable for prioritizing which new derivatives of this compound should be synthesized and tested.

Analytical Methodologies for 4 Tert Butyl N 2 Chloroacetyl Benzohydrazide in Research Settings

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic techniques are fundamental in the analysis of 4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide, providing robust methods for the separation, assessment of purity, and quantification of the compound in various research settings. The selection of a specific chromatographic method often depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its aromatic and hydrophobic nature, conferred by the tert-butylphenyl group.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 column, is employed. The separation is achieved by using a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention of this compound on the column is primarily governed by hydrophobic interactions between the tert-butylphenyl moiety and the stationary phase. The elution of the compound is controlled by adjusting the proportion of the organic solvent in the mobile phase. A gradient elution, where the concentration of the organic solvent is increased over time, can be effective for separating the target compound from impurities with different polarities.

For purity assessment, HPLC coupled with a diode-array detector (DAD) or a UV-Vis detector is commonly used. This allows for the detection of the analyte as it elutes from the column and can also provide information about the presence of impurities by detecting additional peaks in the chromatogram. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | 0-2 min: 30% B 2-15 min: 30-90% B 15-18 min: 90% B 18-20 min: 30% B | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS can be challenging due to its relatively high molecular weight and the presence of polar functional groups that can lead to thermal degradation in the injector port.

To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of the analyte. daneshyari.comnih.gov For a compound like this compound, silylation is a common derivatization strategy. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydrazide moiety with trimethylsilyl (B98337) (TMS) groups. This derivatization reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass fragmentation patterns that are highly specific to the compound's structure, allowing for confident identification and quantification. The mass spectrum of the derivatized this compound would be expected to show characteristic fragments corresponding to the loss of the tert-butyl group, the chloroacetyl moiety, and other structural components.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial: 100 °C (hold for 2 min) Ramp: 15 °C/min to 300 °C (hold for 5 min) | | MS Transfer Line | 290 °C | | Ion Source Temperature | 230 °C | | Ionization Mode | Electron Ionization (EI) at 70 eV | | Scan Range | 50-550 m/z |

Spectrometric Methods for Detection and Characterization

Spectrometric methods are indispensable for the structural elucidation and quantification of this compound. These techniques provide information about the electronic properties and concentration of the compound.

UV-Vis Spectroscopy for Concentration Determination and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for determining the concentration of this compound in solution and for studying its electronic transitions. The presence of the benzoyl chromophore in the molecule results in strong absorption in the UV region.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons in the aromatic ring and the carbonyl group. The n→π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons on the nitrogen and oxygen atoms of the hydrazide and carbonyl groups. The position and intensity of these absorption bands can be influenced by the solvent polarity.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| **π→π*** | ~250-280 | High (e.g., >10,000) |

| **n→π*** | ~300-340 | Low (e.g., <1,000) |

Development of Bioanalytical Methods for In Vitro/In Vivo Research Samples (Non-human)

The development of robust bioanalytical methods is crucial for studying the behavior of this compound in biological systems, such as in vitro cell cultures or in vivo animal models. These methods typically involve sample preparation to isolate the analyte from the complex biological matrix, followed by a sensitive analytical technique for quantification.

Sample Preparation and Extraction Protocols

The primary goal of sample preparation is to remove interfering substances from the biological matrix (e.g., plasma, serum, tissue homogenate) that could affect the accuracy and precision of the analysis, and to concentrate the analyte to a level suitable for detection. slideshare.net The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample.

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. rsc.orgnih.govresearchgate.netthermofisher.com It involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the sample. rsc.orgresearchgate.net This causes the proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be directly injected into an HPLC system or further processed. Acetonitrile is often preferred as it can provide cleaner extracts compared to methanol. rsc.org

Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. amazonaws.com For this compound, an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether could be used to extract the compound from the aqueous biological matrix. The pH of the aqueous phase may be adjusted to ensure the analyte is in its neutral form to maximize its partitioning into the organic layer. After extraction, the organic phase is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis.

Table 4: Comparison of Sample Preparation Techniques for Bioanalysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| Protein Precipitation | Fast, simple, and inexpensive. | May result in less clean extracts; potential for matrix effects. |

| Liquid-Liquid Extraction | Provides cleaner extracts; can concentrate the analyte. | More time-consuming and labor-intensive; requires larger volumes of organic solvents. |

Potential Applications and Future Research Directions of 4 Tert Butyl N 2 Chloroacetyl Benzohydrazide

Role as a Lead Compound or Intermediate in Drug Discovery Research (Pre-clinical Stage)

The benzohydrazide (B10538) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological effects. derpharmachemica.comderpharmachemica.com Compounds built on this core structure have been investigated for numerous therapeutic applications. The N-acylhydrazone group (-CO-NH-N=C), which can be formed from benzohydrazides, is a key structural feature in many bioactive molecules. researchgate.netnih.govnih.gov

The potential of 4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide in drug discovery can be viewed from two perspectives: as a potential lead compound itself and as a crucial chemical intermediate.

As a Potential Lead Compound: The core 4-tert-butylbenzohydrazide structure contributes to the molecule's potential bioactivity. Derivatives of 4-tert-butylbenzohydrazide have been synthesized and evaluated for activities such as urease inhibition. nih.govnih.gov The tert-butyl group, a bulky and lipophilic moiety, can enhance binding to hydrophobic pockets in target proteins and improve cell membrane permeability. The broader class of benzohydrazide and N-acylhydrazone derivatives has demonstrated a remarkable diversity of pharmacological activities in preclinical studies.

Table 1: Reported Biological Activities of Benzohydrazide and N-Acylhydrazone Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Activity against various strains of bacteria and fungi. Some derivatives have also been tested against Mycobacterium tuberculosis. | derpharmachemica.comnih.govnih.govallresearchjournal.com |

| Anticancer | Cytotoxic effects against various cancer cell lines. | biointerfaceresearch.comallresearchjournal.com |

| Anti-inflammatory | Demonstrated ability to reduce inflammation in preclinical models. | derpharmachemica.comhygeiajournal.com |

| Antioxidant | Capacity to scavenge free radicals and chelate metals. | biointerfaceresearch.compensoft.net |

| Enzyme Inhibition | Inhibition of enzymes such as urease and monoamine oxidases. | nih.govnih.gov |

| Anticonvulsant | Activity in preclinical models of seizures. | nih.govhygeiajournal.com |

As a Key Chemical Intermediate: The most significant role for this compound is likely as a versatile synthetic intermediate. The N'-(2-chloroacetyl) group contains a highly reactive carbon-chlorine bond. google.com This electrophilic site is susceptible to nucleophilic substitution, allowing for the straightforward attachment of a wide variety of chemical groups (e.g., amines, thiols, alcohols). scielo.org.za This feature makes the compound an ideal starting material for constructing large libraries of diverse molecules for high-throughput screening, accelerating the discovery of new therapeutic agents. google.com

Utility as a Chemical Probe for Elucidating Biological Pathways

The reactivity of the chloroacetyl group also positions this compound as a potential chemical probe for exploring biological systems. The chloroacetyl moiety can function as a "covalent warhead," an electrophilic group designed to form a stable, irreversible covalent bond with nucleophilic amino acid residues—most commonly cysteine—within the active or allosteric sites of proteins. nih.govyoutube.comyoutube.com

This ability to form covalent bonds is the basis for its utility in Activity-Based Protein Profiling (ABPP). In this approach, the compound can be used to:

Identify Drug Targets: By treating a cell lysate or living cells with the compound, it will covalently bind to its protein targets. These modified proteins can then be isolated and identified using advanced mass spectrometry techniques, revealing the specific molecular targets of this class of compounds.

Map Active Sites: The covalent modification pinpoints a reactive, accessible nucleophile within a protein's functional site, providing valuable information about the protein's architecture and mechanism.

Elucidate Mechanisms of Action: By identifying the proteins that a compound interacts with, researchers can better understand the biological pathways it modulates, clarifying its mechanism of action. scripps.edu

Because the chloroacetyl group is a known reactive handle for targeting cysteines, this compound could serve as a valuable tool for identifying novel therapeutic targets and validating the engagement of these targets by more complex molecules derived from it. nih.gov

Unexplored Avenues in Chemical Biology and Material Science

Beyond its immediate applications in drug discovery, the unique structure of this compound opens doors to more speculative but promising research areas.

Chemical Biology: The compound could be modified to create more sophisticated chemical probes. For example, a "clickable" tag (like an alkyne or azide) could be appended to the 4-tert-butylbenzoyl portion of the molecule. After the chloroacetyl "warhead" reacts with its protein target in a complex biological system, this tag would allow for the easy attachment of a reporter molecule (e.g., a fluorophore or biotin) for visualization or purification. This would create a powerful tool for target validation and cellular imaging.

Material Science: Hydrazide derivatives possess functional groups (C=O and N-H) that are capable of participating in hydrogen bonding and coordinating with metal ions. rjptonline.org These properties are foundational to supramolecular chemistry and material science. While unexplored for this specific compound, it could potentially be used as a building block for creating novel coordination polymers, metal-organic frameworks (MOFs), or self-assembling gels. The reactivity of the chloroacetyl group could also be exploited to graft the molecule onto polymer surfaces, creating materials with novel functional properties.

Gaps in Current Knowledge and Emerging Research Questions

The primary gap in the scientific literature is the absence of studies focused specifically on this compound. This lack of data gives rise to several critical research questions that could guide future investigations:

Biological Activity Profile: What is the specific spectrum of biological activity for this compound? Does it possess anticancer, antimicrobial, or enzyme-inhibitory properties characteristic of the broader benzohydrazide class?

Target Identification: What are the primary protein targets of this molecule within human cells? Which proteins does the chloroacetyl group covalently modify?

Synthetic Utility: Can this intermediate be efficiently used to synthesize known bioactive compounds or novel derivatives with enhanced potency and selectivity?

Structure-Activity Relationship (SAR): How do the 4-tert-butyl and N'-(2-chloroacetyl) groups specifically contribute to its biological activity and reactivity compared to other substituted benzohydrazides?

Pharmacokinetics and Safety: What are the compound's metabolic stability, cell permeability, and preliminary cytotoxicity profile? Understanding these parameters is essential for any future therapeutic development.

Synergistic Research with Other Chemical Scaffolds for Enhanced Activity

One of the most promising future directions is the use of this compound in the creation of hybrid molecules. Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule to create agents with improved affinity, dual-action mechanisms, or the ability to overcome drug resistance. nih.gov

In this context, this compound can serve as a reactive building block. The chloroacetyl group provides a convenient attachment point to link the 4-tert-butylbenzohydrazide scaffold to other known bioactive scaffolds via a nucleophilic substitution reaction.

Table 2: Potential Hybridization Strategies

| Partner Scaffold | Potential Therapeutic Area | Rationale |

|---|---|---|

| Benzimidazole | Antifungal, Antiparasitic | Combining scaffolds from known antifungal agents could lead to synergistic effects and overcome resistance. nih.gov |

| Quinoline (B57606) | Antibacterial, Antimalarial | Hybrid molecules incorporating the quinoline core, known for its antimicrobial properties, could result in novel dual-action agents. hygeiajournal.com |

| Coumarin (B35378) | Anticancer, Antimycobacterial | Fusing with coumarin derivatives could enhance activity against tuberculosis or cancer cell lines. mdpi.com |

| Triazole | Antifungal | The triazole ring is a key component of many systemic antifungal drugs; hybridization could enhance fungicidal activity. nih.gov |

This approach is also central to fragment-based drug discovery (FBDD), where a small, reactive fragment like this one can be used to identify a binding pocket on a protein. nih.gov Once the fragment is shown to bind, it can be elaborated upon or linked to other fragments that bind nearby to build a highly potent and selective inhibitor. nih.gov The defined reactivity and established scaffold of this compound make it an excellent candidate for such advanced drug discovery strategies.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.